Cas no 2229448-92-2 (4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid)

4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid
- 2229448-92-2
- EN300-1832868
-
- インチ: 1S/C11H16N2O3/c1-7-9(6-13-16-7)11(10(14)15)4-2-8(12)3-5-11/h6,8H,2-5,12H2,1H3,(H,14,15)
- InChIKey: ISMWUKZAPMQNLL-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=NOC=2C)CCC(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 224.11609238g/mol
- どういたいしつりょう: 224.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.9
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832868-10.0g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1832868-1.0g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1832868-0.1g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 0.1g |
$1496.0 | 2023-09-19 | ||
Enamine | EN300-1832868-0.5g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 0.5g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1832868-0.05g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 0.05g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1832868-2.5g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 2.5g |
$3332.0 | 2023-09-19 | ||
Enamine | EN300-1832868-5.0g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1832868-1g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 1g |
$1701.0 | 2023-09-19 | ||
Enamine | EN300-1832868-10g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 10g |
$7312.0 | 2023-09-19 | ||
Enamine | EN300-1832868-0.25g |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid |
2229448-92-2 | 0.25g |
$1564.0 | 2023-09-19 |
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acidに関する追加情報
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid (CAS 2229448-92-2): A Comprehensive Overview
4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid (CAS 2229448-92-2) is a novel cyclohexane carboxylic acid derivative with a unique structural framework combining an amino group and a 5-methyl-1,2-oxazol-4-yl moiety. This compound has garnered significant attention in pharmaceutical research due to its potential as a bioactive scaffold for drug development. The presence of both amino and carboxylic acid functional groups makes it particularly interesting for medicinal chemistry applications.
The molecular structure of 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted at position 1 with both a carboxylic acid group and the 5-methyl-1,2-oxazole heterocycle. This combination creates a versatile platform for further chemical modifications, which is why researchers are exploring its potential as a building block for more complex molecules. Recent studies suggest this compound may have applications in developing neurological therapeutics, particularly in areas related to neurodegenerative diseases and pain management.
In the context of current pharmaceutical trends, 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid aligns with the growing interest in small molecule therapeutics and targeted drug delivery. The compound's oxazole ring is particularly noteworthy as this heterocycle is frequently found in FDA-approved drugs, suggesting good bioavailability and metabolic stability. Researchers are investigating its potential as a pharmacophore in various therapeutic areas, including central nervous system disorders and inflammatory conditions.
The synthesis of CAS 2229448-92-2 typically involves multi-step organic reactions starting from commercially available cyclohexane derivatives. Key steps often include the introduction of the oxazole moiety through condensation reactions and subsequent functional group transformations to install the amino group and carboxylic acid functionality. Recent advances in green chemistry approaches have led to more efficient synthetic routes with improved yields and reduced environmental impact.
From a physicochemical perspective, 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid exhibits properties that make it suitable for pharmaceutical formulation. The compound's logP value and water solubility profile suggest balanced lipophilicity and hydrophilicity, important factors for drug absorption and distribution. These characteristics, combined with its molecular weight below 500 Da, position it favorably within the Lipinski's rule of five parameters for drug-like molecules.
The potential therapeutic applications of 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid are currently being explored in academic and industrial laboratories. Preliminary studies indicate possible activity as a modulator of certain neurotransmitter systems, though detailed mechanism-of-action studies are still ongoing. The compound's structural features resemble those of known neurological agents, sparking interest in its potential for treating conditions like neuropathic pain and cognitive disorders.
In the broader context of drug discovery, CAS 2229448-92-2 represents an interesting case study in structure-activity relationship optimization. Medicinal chemists are particularly interested in how modifications to the oxazole ring or the amino group might affect biological activity. This aligns with current trends in fragment-based drug design, where such building blocks are used to construct more complex, target-specific molecules.
The commercial availability of 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid through specialty chemical suppliers has facilitated research into its potential applications. While not yet widely used in clinical settings, its unique structural features and promising preliminary data suggest it may become an important intermediate in future drug development programs. Researchers are particularly interested in its potential as a precursor for more complex molecules targeting G-protein coupled receptors and ion channels.
From a safety and regulatory perspective, 4-amino-1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid is typically handled as a research chemical with standard laboratory precautions. While comprehensive toxicological data may not be publicly available for this specific compound, structural analogs suggest it would likely require standard personal protective equipment during handling. Researchers should consult material safety data sheets and follow institutional guidelines when working with this material.
Looking to the future, CAS 2229448-92-2 represents an exciting area of exploration in medicinal chemistry. Its combination of a cyclohexane scaffold with heterocyclic and amino acid functionality offers numerous possibilities for drug design. As research continues, we may see this compound or its derivatives progress through the drug development pipeline, potentially leading to novel therapeutics for various medical conditions.
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